4-(ethylthio)-N-(5-methylisoxazol-3-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide core, the isoxazole ring, and the ethylthio group. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The isoxazole ring might undergo reactions at the carbon-carbon double bond or at the heteroatoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general predictions can be made based on its structural components. For example, as an organic compound, it would likely be insoluble in water but soluble in organic solvents .Scientific Research Applications
Antiviral Activity
Benzamide-based 5-aminopyrazoles and their derivatives have been synthesized and tested for anti-influenza A virus (subtype H5N1) activity. A study found that several synthesized compounds exhibited significant antiviral activities against bird flu influenza with a viral reduction range of 85–65% (Hebishy et al., 2020).
Antipsychotic Agents
Cyclic benzamides have been explored as mixed dopamine D2/serotonin 5-HT2 receptor antagonists, showing potential as atypical antipsychotic agents. Some derivatives demonstrated activities suggesting they could be useful in treating schizophrenia with a low propensity to induce extrapyramidal side effects (Norman et al., 1994).
Antihyperglycemic Agents
A study on (4-substituted benzyl) (trifluoromethyl)pyrazoles and -pyrazolones indicated their potent antihyperglycemic effects in obese, diabetic db/db mice, suggesting a new class of antidiabetic agents (Kees et al., 1996).
Alkaline Phosphatase Inhibition
1,3-Oxathiol-2-ylidene benzamides were synthesized and found to inhibit alkaline phosphatases and HeLa cancer cell lines. These compounds showed potential for dual inhibition and selective targeting, suggesting applications in cancer therapy (Saeed et al., 2020).
Stearoyl-CoA Desaturase-1 Inhibition
Research into 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides as inhibitors of stearoyl-CoA desaturase-1 (SCD-1) reported the identification of potent compounds with significant in vivo activity, hinting at applications in treating metabolic disorders (Uto et al., 2009).
Future Directions
Properties
IUPAC Name |
4-ethylsulfanyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-18-11-6-4-10(5-7-11)13(16)14-12-8-9(2)17-15-12/h4-8H,3H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUZCWWSUIMSJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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